7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde
Overview
Description
“7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde” is a chemical compound with the empirical formula C9H9N3OS . It is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCN(C1=CC=C(C2=NSN=C12)C=O)C
. The molecular weight is 207.25 . Chemical Reactions Analysis
Compounds based on the BTZ group have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
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Organic Chemistry and Photocatalysis
- This compound has been used in the synthesis of a library of 26 donor-acceptor compounds based on the benzo[c][1,2,5]thiadiazole group . The donor groups were varied while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same .
- The photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
- The results showed that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
-
Environmental Chemistry and Pollution Removal
- This compound has been used in the construction of a 2D covalent organic framework (COF-C4A-BTD) for removing organic pollutants .
- The COF demonstrated high efficacy in removing organic pollutants, such as bisphenol A, rhodamine B, and methylene blue with removal rates of 66%, 85%, and 99% respectively .
-
- This compound has been used in the synthesis of a library of 26 donor-acceptor compounds based on the benzo[c][1,2,5]thiadiazole group . The donor groups were varied while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same .
- The photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
- The results showed that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
-
Environmental Chemistry and Pollution Removal
- This compound has been used in the construction of a 2D covalent organic framework (COF-C4A-BTD) for removing organic pollutants .
- The COF demonstrated high efficacy in removing organic pollutants, such as bisphenol A, rhodamine B, and methylene blue with removal rates of 66%, 85%, and 99% respectively .
Safety And Hazards
properties
IUPAC Name |
4-(dimethylamino)-2,1,3-benzothiadiazole-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-12(2)7-4-3-6(5-13)8-9(7)11-14-10-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEPOZLIDUBGTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=NSN=C12)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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